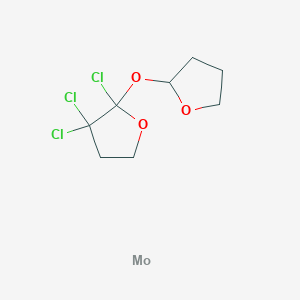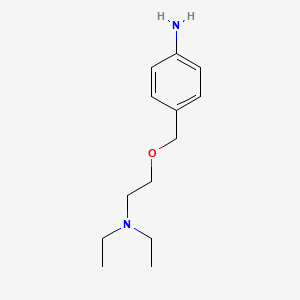![molecular formula C43H44N4O6S2 B14712815 Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate CAS No. 13342-46-6](/img/structure/B14712815.png)
Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate is a complex organic compound with a variety of functional groups, including nitro, sulfanyl, and ester groups
Méthodes De Préparation
The synthesis of Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the nitrophenyl sulfanyl intermediate: This step involves the reaction of 2-nitroaniline with a suitable sulfanylating agent under controlled conditions to form the 2-nitrophenyl sulfanyl intermediate.
Coupling with tritylsulfanylpropanoyl chloride: The intermediate is then reacted with tritylsulfanylpropanoyl chloride in the presence of a base to form the corresponding amide.
Formation of the phenylpropanoyl intermediate: The resulting compound is further reacted with phenylpropanoyl chloride to form the second amide linkage.
Final esterification: The final step involves the esterification of the compound with tert-butyl bromoacetate in the presence of a base to yield this compound.
Analyse Des Réactions Chimiques
Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique functional groups make it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in biochemical assays to study enzyme activity or protein interactions.
Mécanisme D'action
The mechanism of action of Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets.
Comparaison Avec Des Composés Similaires
Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate can be compared with similar compounds such as:
Tert-butyl 2-((tert-butoxycarbonyl)amino)acetate: This compound is a glycine derivative and is used in peptide synthesis.
Tert-butyl [ [2- (3-nitrophenyl)ethyl]amino]acetate: This compound has a similar nitrophenyl group but differs in its overall structure and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.
Propriétés
Numéro CAS |
13342-46-6 |
|---|---|
Formule moléculaire |
C43H44N4O6S2 |
Poids moléculaire |
777.0 g/mol |
Nom IUPAC |
tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C43H44N4O6S2/c1-42(2,3)53-39(48)29-44-40(49)35(28-31-18-8-4-9-19-31)45-41(50)36(46-55-38-27-17-16-26-37(38)47(51)52)30-54-43(32-20-10-5-11-21-32,33-22-12-6-13-23-33)34-24-14-7-15-25-34/h4-27,35-36,46H,28-30H2,1-3H3,(H,44,49)(H,45,50) |
Clé InChI |
ZQGXUHFEYQBNHR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NSC5=CC=CC=C5[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


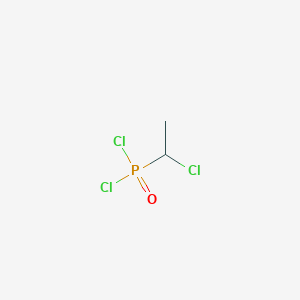


![[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14712748.png)
![[2,2-Dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B14712749.png)
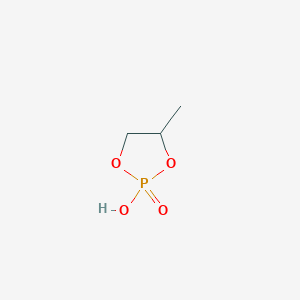
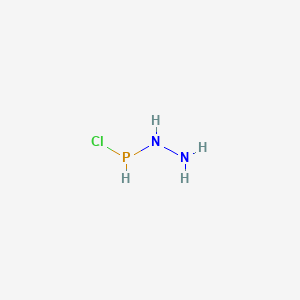

![n-Methyl-n-[(phenylsulfanyl)methyl]aniline](/img/structure/B14712782.png)
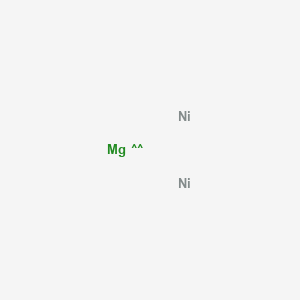
![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)

